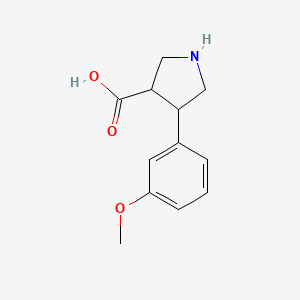

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid , reflecting its core pyrrolidine ring substituted at positions 3 and 4. The molecular formula C₁₂H₁₅NO₃ is derived from the pyrrolidine backbone (C₄H₈N), a 3-methoxyphenyl group (C₇H₇O), and a carboxylic acid moiety (CO₂H). Key identifiers include the CAS number 1047654-92-1 and synonyms such as (3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid . The molecular weight is 221.25 g/mol , consistent with calculated values from PubChem.

Stereochemical Configuration (R/S Isomerism)

The compound exhibits chirality at carbons 3 and 4 of the pyrrolidine ring. The (3R,4S) configuration is predominant, as indicated by stereospecific synthesis and crystallographic data. This enantiomer arises from the spatial arrangement of substituents:

- Carbon 3 : Carboxylic acid group (high priority) and pyrrolidine nitrogen (low priority).

- Carbon 4 : 3-Methoxyphenyl group (high priority) and hydrogen (low priority).

Diastereomers such as (3S,4R) are documented but less prevalent in synthetic applications. Stereochemical integrity is critical for biological activity, as enantiomers often exhibit distinct binding affinities to molecular targets.

Conformational Analysis of Pyrrolidine Ring System

The pyrrolidine ring adopts pseudorotation equilibria between envelope (E) and twisted (T) conformers, influenced by substituents. Key findings from NMR and molecular modeling include:

The methoxyphenyl group stabilizes pseudo-equatorial positions due to steric and electronic interactions, while the carboxylic acid favors pseudo-axial orientations to minimize torsional strain.

X-ray Crystallographic Studies of Solid-State Structure

Crystallographic data for related pyrrolidine derivatives reveal hydrogen-bonded networks and aromatic stacking . For example:

- O-H···N interactions between carboxylic acid groups and pyrrolidine nitrogen.

- C-H···O contacts involving methoxy oxygen atoms and adjacent carbons.

While direct X-ray data for the compound is limited, analogous structures suggest a half-chair conformation for the pyrrolidine ring, with the methoxyphenyl group orthogonal to the plane of the carboxylic acid.

Comparative Analysis of Positional Isomers (2-,3-,4-Substituted Variants)

Positional isomerism significantly alters physicochemical properties. Below is a comparison of 4-(3-methoxyphenyl) versus 2- and 3-substituted analogs:

4-Substituted variants exhibit enhanced electron-donating effects from the methoxy group, stabilizing adjacent functional groups. In contrast, 2- and 3-substituted isomers face increased steric hindrance, altering reactivity and solubility.

Properties

IUPAC Name |

4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJZZNRRNSKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CNCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Highlights

- The hydrogenation proceeds with high enantiomeric excess (ee > 99.9%) and high chemical purity (>98%).

- After hydrogenation, the product is isolated as an ammonium salt, then converted to the free acid by treatment with aqueous base and acidification.

- The process yields are typically high, ranging from 76% to over 88% depending on scale and purification steps.

Example Data Summary

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd or Ru complex |

| Hydrogen Pressure | 40 bar |

| Temperature | 30°C |

| Reaction Time | 18–20 hours |

| Enantiomeric Excess (ee) | >99.9% |

| Purity | >98% |

| Yield | 76–88% |

Functional Group Transformations and Workup

Following hydrogenation, the intermediate undergoes a series of transformations and purification steps:

- Deprotection : Removal of protecting groups such as benzyl via acidic or catalytic hydrogenolysis.

- Extraction : Organic solvents like tert-butyl methyl ether (TBME) are used for phase separations.

- Acidification : The aqueous layer is acidified with hydrochloric acid to precipitate the product.

- Filtration and Washing : The precipitate is filtered, washed with water and ethanol, and dried under vacuum.

These steps ensure high purity and crystallinity of the final product.

Alternative Synthetic Routes

Additional methods reported include:

- Palladium-Catalyzed Cross-Coupling : Starting from halogenated pyrrolidine derivatives, palladium-catalyzed coupling with 3-methoxyphenyl boronic acids or halides can be used to introduce the aryl substituent.

- Schiff Base Intermediates : Formation of Schiff base intermediates with N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine followed by hydrolysis to yield the carboxylic acid functionality.

These methods provide alternative routes but typically require more steps and have lower overall yields compared to direct enantioselective hydrogenation.

Detailed Reaction Sequence Example

- Preparation of Pyrroline Precursor : Synthesis of 1-benzyl-4-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid via palladium-catalyzed coupling.

- Enantioselective Hydrogenation : Using Ru or Pd catalysts under hydrogen pressure, the pyrroline is reduced to the pyrrolidine derivative with high stereoselectivity.

- Deprotection and Hydrolysis : Removal of benzyl protecting groups and hydrolysis of ester or protected acid groups to yield the free carboxylic acid.

- Isolation and Purification : Acid-base extraction, crystallization, and drying to obtain the final product.

Research Findings and Optimization Notes

- The use of chiral catalysts and controlled hydrogenation conditions is critical to achieving high enantiomeric purity.

- Reaction temperature and hydrogen pressure significantly influence the rate and selectivity.

- Purification by precipitation at the isoelectric point avoids extensive chromatographic steps, improving scalability.

- The choice of solvent and base during workup affects the yield and purity of the isolated acid.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Enantioselective Hydrogenation | Ru(OAc)2, Pd(PPh3)4, H2 (40 bar) | 30°C, 18–20 h | 76–88 | >99.9% | High ee, scalable, mild conditions |

| Pd-Catalyzed Cross-Coupling | 1-benzyl-4-halogen-pyrrolidine, aryl boronic acid, Pd catalyst | Room temp, 3 h | 70–80 | Not specified | Intermediate step for precursor synthesis |

| Schiff Base Formation & Hydrolysis | N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine, TFA, NaOH | Room temp, 18 h | 58 | Not specified | Multi-step, moderate yield |

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure enhances receptor binding capabilities, making it valuable for formulating drugs aimed at conditions such as depression and anxiety. Researchers have noted its effectiveness in developing novel therapeutic agents that modulate neurotransmitter systems, thereby influencing mood regulation and pain management .

Analgesics and Anti-inflammatory Drugs

In addition to its neurological applications, 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid is also utilized in the development of analgesics and anti-inflammatory medications. Its ability to interact with biological targets allows for the design of compounds with improved therapeutic efficacy .

Neuroscience Research

Investigating Neurotransmitter Systems

The compound is extensively used in neuroscience research to study synaptic transmission and neuronal signaling. It provides insights into potential treatments for mood disorders by facilitating the understanding of neurotransmitter dynamics within the brain .

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, such as Janus kinase (JAK), which could have implications for treating autoimmune diseases.

Analytical Chemistry

Reference Standard in Quantification

this compound is employed as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Its use ensures accuracy and reliability when quantifying related compounds in complex mixtures, which is essential for both research and quality control in pharmaceutical manufacturing .

Biochemical Studies

Interactions with Proteins and Enzymes

The compound is utilized in various biochemical assays to explore its interactions with proteins and enzymes. These studies contribute to a better understanding of metabolic pathways and help identify potential therapeutic targets for drug development .

Formulation Science

Enhancing Drug Delivery Systems

Due to its physicochemical properties, this compound is suitable for developing novel drug delivery systems. It enhances the bioavailability and stability of active pharmaceutical ingredients (APIs), which is crucial for improving therapeutic outcomes .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs; analgesics; anti-inflammatory agents |

| Neuroscience Research | Studies on neurotransmitter systems; enzyme inhibition (e.g., JAK) |

| Analytical Chemistry | Reference standard for HPLC and mass spectrometry |

| Biochemical Studies | Interaction studies with proteins and enzymes; exploration of metabolic pathways |

| Formulation Science | Development of drug delivery systems; enhancing bioavailability and stability of APIs |

Mechanism of Action

The mechanism by which 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid with analogs differing in substituents, stereochemistry, and functional groups.

Aryl Substituent Variations

4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives

- Example : (±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Compound 14{2,5})

- Molecular Formula : C₂₂H₂₄F₃N₃O₄

- Key Data :

- Yield : 65% (crude)

- Purity : 98% (LC)

- Mass Spec (APCI): m/z = 452 (calcd), 452 (observed) .

4-(1,3-Benzodioxol-5-yl)pyrrolidine-3-carboxylic Acid Derivatives

- Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Compound 14{4,5})

- Molecular Formula : C₂₂H₂₂F₃N₃O₅

- Key Data :

- Yield : 68% (crude)

- Purity : >99% (LC)

- Mass Spec (APCI) : m/z = 466 (calcd), 466 (observed) .

- Comparison : The benzodioxole group introduces additional oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the methoxyphenyl group.

4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives

- Example : (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Compound 14{3,5})

- Molecular Formula : C₂₃H₂₆F₃N₃O₅

- Key Data :

- Yield : 63% (crude)

- Purity : 99% (LC)

- Mass Spec (APCI): m/z = 482 (calcd), 482 (observed) .

Halogen-Substituted Analogs

4-(2-Iodophenyl)pyrrolidine-3-carboxylic Acid Derivatives

- Example: BOC-(±)-trans-4-(2-Iodophenyl)pyrrolidine-3-carboxylic acid Molecular Formula: C₁₆H₂₀INO₄ Key Data:

- CAS : 1381947-08-5

- Stereochemistry : Racemic trans-configuration .

- Comparison : The iodine atom introduces significant steric and electronic effects, likely reducing solubility but enhancing halogen-bonding interactions in biological systems.

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid Derivatives

- Example: 1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid Molecular Formula: C₁₈H₁₈FNO₂ Key Data:

- Comparison: Fluorine’s electronegativity may enhance metabolic stability compared to methoxy-substituted analogs.

Salt Forms and Stereochemical Variants

Hydrochloride Salt

- Example: trans-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Molecular Formula: C₁₂H₁₆ClNO₃ Key Data:

- CAS : 1392208-60-4

- Purity : 95%

- Application : Improved crystallinity for formulation .

Ethoxyethyl-Substituted Analog

- Example: (3S,4R)-1-(2-Ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid Molecular Formula: C₁₆H₂₃NO₄ Key Data:

- Price : $450/500 mg

- Use: Tailored for solubility in non-polar solvents .

Biological Activity

4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid, is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and neuroscience.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. The unique stereochemistry at the 3 and 4 positions contributes significantly to its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit Janus kinase (JAK) enzymes, which are involved in inflammatory and autoimmune responses. This inhibition could have implications for treating diseases characterized by excessive inflammation .

- Receptor Binding : It interacts with various cellular receptors, potentially modulating signal transduction pathways related to cell growth and survival. Notably, it may influence the mammalian target of rapamycin (mTOR) pathway, which is crucial in cancer biology .

- Molecular Pathways : Research indicates that this compound can affect pathways associated with apoptosis and cellular differentiation, further emphasizing its therapeutic potential .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated its efficacy against various bacterial strains, indicating potential applications in treating infections .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Control (Ciprofloxacin) | Antibacterial | 2 |

Neuropharmacological Effects

The compound is also being explored for its effects on neurotransmitter systems. It has shown promise in enhancing synaptic transmission and neuronal signaling, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and depression .

Case Studies

- Neuroscience Research : A study focused on the impact of this compound on synaptic plasticity revealed significant enhancements in long-term potentiation (LTP) in hippocampal slices, suggesting its potential role in memory and learning processes .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced cytokine levels and improved clinical scores, highlighting its anti-inflammatory properties .

Applications

- Pharmaceutical Development : The compound serves as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its favorable receptor binding characteristics .

- Analytical Chemistry : It is utilized as a reference standard in analytical methods such as HPLC and mass spectrometry for quantifying related compounds .

Q & A

Q. Q1. What are the common synthetic routes for 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step routes, such as:

Condensation : Reaction of 3-methoxybenzaldehyde with aminopyridine derivatives to form intermediate heterocycles.

Cyclization : Catalyzed by Pd/Cu in solvents like DMF or toluene to construct the pyrrolidine core .

Functionalization : Introduction of the carboxylic acid group via hydrolysis or oxidation.

Key Variables :

- Catalysts : Palladium or copper catalysts improve cyclization efficiency but may introduce metal impurities requiring post-synthesis purification.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability but may complicate isolation.

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but risk side reactions like decarboxylation .

Advanced Optimization

Q. Q2. How can reaction conditions be optimized to achieve high enantiomeric purity in asymmetric synthesis?

Methodological Answer: Enantioselective synthesis requires:

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived ligands to control stereochemistry during cyclization.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate intermediates with >95% enantiomeric excess .

- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to guide catalyst selection and solvent effects .

Data Contradictions : Discrepancies between predicted and observed stereochemistry may arise from solvent-catalyst interactions, necessitating iterative experimental validation .

Structural and Spectroscopic Analysis

Q. Q3. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR :

- HPLC-MS :

- X-ray Crystallography : Resolves stereochemistry but requires single crystals grown via slow evaporation in ethanol/water mixtures .

Biological Activity Profiling

Q. Q4. How can researchers design assays to evaluate the compound’s biological activity while minimizing false positives?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes with structural homology to known pyrrolidine-carboxylic acid targets (e.g., GABA analogs or kinase inhibitors).

- Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.

- Counter-Screens : Include off-target panels (e.g., hERG binding assays) and cytotoxicity tests (MTT assay on HEK293 cells) .

Data Contradictions : Inconsistent activity across cell lines may arise from metabolic instability; stabilize with prodrug formulations or co-administration of CYP450 inhibitors .

Computational Modeling

Q. Q5. What computational strategies predict the compound’s pharmacokinetic properties and binding modes?

Methodological Answer:

- ADME Prediction : Tools like SwissADME estimate logP (~1.2), solubility (<0.1 mg/mL), and BBB permeability (low) based on SMILES notation .

- Molecular Docking :

Handling and Stability

Q. Q6. What are the critical storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation of the methoxy group.

- Solubility : Prepare stock solutions in DMSO (10 mM) with sonication (30 min) to avoid aggregation.

- Degradation Pathways : Monitor via HPLC for hydrolysis of the pyrrolidine ring under acidic conditions (pH < 4) .

Data Contradiction Resolution

Q. Q7. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Error Source Analysis :

- Ligand Protonation States : Adjust pH in docking simulations to match assay conditions (e.g., pH 7.4 for cell-based assays).

- Protein Flexibility : Incorporate ensemble docking with multiple receptor conformations.

- Experimental Validation :

Regulatory and Safety Considerations

Q. Q8. What safety precautions are essential during in vivo studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.